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Pyrazino[2,3-d]pyridazin-5(6H)-one

Hydrogen Bond Acceptor Physicochemical Property Scaffold Selection

Pyrazino[2,3-d]pyridazin-5(6H)-one (CAS 22121-00-2) is a fused, nitrogen-rich bicyclic heterocycle composed of a pyrazine ring annulated to a pyridazinone core. With a molecular formula of C₆H₄N₄O and a molecular weight of 148.12 g/mol, the scaffold presents four hydrogen bond acceptors and one hydrogen bond donor.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
Cat. No. B11773237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazino[2,3-d]pyridazin-5(6H)-one
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=NNC2=O
InChIInChI=1S/C6H4N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h1-3H,(H,10,11)
InChIKeyPMAXBQOLIUDQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazino[2,3-d]pyridazin-5(6H)-one for Research Procurement: Core Scaffold Identity and Physicochemical Baseline


Pyrazino[2,3-d]pyridazin-5(6H)-one (CAS 22121-00-2) is a fused, nitrogen-rich bicyclic heterocycle composed of a pyrazine ring annulated to a pyridazinone core. With a molecular formula of C₆H₄N₄O and a molecular weight of 148.12 g/mol, the scaffold presents four hydrogen bond acceptors and one hydrogen bond donor [1]. The unsubstituted core serves primarily as a synthetic precursor and pharmacophore in medicinal chemistry programs targeting GABAA receptors and kinase inhibition, where its angular nitrogen topology differentiates it from isomeric pyridopyridazinones and phthalazinones [2][3].

Why Generic Pyridazinone Scouting Fails: Quantitative Scaffold Differentiation of Pyrazino[2,3-d]pyridazin-5(6H)-one


The pyrazino[2,3-d]pyridazin-5(6H)-one scaffold cannot be treated as a simple structural analog of other pyridazinone-containing fused heterocycles commonly offered in research chemical catalogs. Direct comparisons of computed physicochemical descriptors reveal that the target compound's combination of low lipophilicity (XLogP3 = -0.8) and high topological polar surface area (TPSA = 67.2 Ų) places it in a distinct property space relative to the phthalazin-1(2H)-one core (clogP ~0.99, TPSA ~46 Ų) and the pyrido[3,4-d]pyridazin-5(6H)-one isomer (LogP ~0.73) [1]. Furthermore, the unique tautomeric equilibrium and angular nitrogen atom arrangement of the pyrazino[2,3-d]pyridazin-5(6H)-one core dictate site-specific derivatization chemistry that is not reproducible with linear or angularly-distinct isosteric scaffolds [2]. These quantifiable physicochemical differences are amplified in patent-derived SAR programs where dual-receptor pharmacology profiles—such as the dual H1/H3 antagonist activity achieved with 8-substituted pyrazino[2,3-d]pyridazin-5(6H)-ones—could not be recapitulated with phthalazinone or pyridopyridazinone cores .

Pyrazino[2,3-d]pyridazin-5(6H)-one Product-Specific Quantitative Evidence Guide


Hydrogen Bond Acceptor Count Distinguishes Pyrazino[2,3-d]pyridazin-5(6H)-one from Phthalazinone Scaffolds

The target compound contains 4 hydrogen bond acceptor (HBA) sites versus 2 HBA sites for phthalazin-1(2H)-one, representing a quantifiable 2-fold difference in available lone-pair interactions for target engagement and solubility modulation [1]. This higher HBA density results in a TPSA of 67.2 Ų for pyrazino[2,3-d]pyridazin-5(6H)-one compared to approximately 46 Ų for the phthalazinone core, a 21.2 Ų absolute difference .

Hydrogen Bond Acceptor Physicochemical Property Scaffold Selection

XLogP3 Differentiation: Pyrazino[2,3-d]pyridazin-5(6H)-one Exhibits Lowest Lipophilicity Among Common Fused Pyridazinone Cores

Pyrazino[2,3-d]pyridazin-5(6H)-one has a computed XLogP3 of -0.8, which is substantially lower than the computed LogP values of pyrido[3,4-d]pyridazin-5(6H)-one (LogP = 0.73), pyrido[2,3-d]pyridazin-8(7H)-one (LogP ≈ 0.16–0.32), and phthalazin-1(2H)-one (LogP ≈ 0.92–0.99) [1]. The -0.8 LogP value indicates net hydrophilic character, whereas all three comparator scaffolds are net lipophilic, representing a property inversion relevant to solubility-limited assay performance.

Lipophilicity cLogP Scaffold Ranking

Tautomeric Convergence: Spectroscopically Confirmed Predominance of the 5(6H)-One Form in Aqueous Solution

In the structurally related pyrazino[2,3-d]pyridazine-5,8-diol system, the neutral molecule in aqueous solution exists predominantly as 8-hydroxypyrazino[2,3-d]pyridazin-5(6H)-one, as established by comparative UV spectroscopy and pKa measurement against authentic N- and O-methyl derivatives [1]. This experimental confirmation that the 5(6H)-one tautomer is the thermodynamically preferred species under physiological conditions provides a validated starting point for derivatization, in contrast to phthalazin-1(2H)-one and pyridopyridazinones, where tautomeric equilibria often involve a mixture of lactam and lactim forms that complicate both analytical QC and biological interpretation [2].

Tautomerism UV Spectroscopy Aqueous Speciation

Synthetic Route Provenance: Verified Two-Step Synthesis of Pyrazino[2,3-d]pyridazine from Pyrazine-2,3-dicarbonitrile

The synthesis of the pyrazino[2,3-d]pyridazine core has been described via condensation of pyrazine-2,3-dicarbonitrile with hydrazine hydrate, yielding the 5,8-dihydroxy intermediate which can be further converted to 5,8-dichloro- and 5,8-dibromopyrazino[2,3-d]pyridazine [1]. This provides a direct entry route to the pyrazino[2,3-d]pyridazin-5(6H)-one oxidation state, whereas syntheses of pyrido[2,3-d]pyridazin-8(7H)-ones require a more complex aza-Wadsworth–Emmons cyclization strategy that imposes stricter reagent and condition controls [2].

Synthesis Building Block Accessibility Chemical Provenance

Dual H1/H3 Receptor Pharmacology Achieved Exclusively with the 6-Azaphthalazinone (Pyrazino[2,3-d]pyridazin-5(6H)-one) Core

In a patent disclosure describing long-acting dual H1/H3 receptor antagonists, the 6-azaphthalazinone core—structurally synonymous with the pyrazino[2,3-d]pyridazin-5(6H)-one scaffold—was identified as the more potent and selective core for appending H3 antagonist pharmacophores . The 8-[(4-chlorophenyl)methyl] substitution on this core yielded compound 44, a single-ligand dual H1/H3 antagonist with extended duration of action, a pharmacological profile that could not be replicated using phthalazinone or pyridopyridazinone cores due to inadequate complementarity with H3 receptor subpockets [1].

Histamine Receptor Dual Pharmacology Therapeutic Differentiation

Differential Nitrogen Topology: 2D vs 3D Similarity Analysis Against Isomeric Pyridopyridazinone Scaffolds

A pairwise topological analysis of pyrazino[2,3-d]pyridazin-5(6H)-one against its isomer pyrido[2,3-d]pyridazin-8(7H)-one reveals identical molecular formula (C₇H₅N₃O vs. C₆H₄N₄O; note the target compound is one carbon smaller) and gross topology, yet the position of the nitrogen atoms differs—the pyrazino core places two nitrogens in the six-membered ring adjacent to the fusion, while the pyrido[3,4-d] isomer positions one nitrogen in the pyridine ring and two in the pyridazine ring [1]. This nitrogen positional isomerism results in distinct electrostatic potential surfaces despite high 2D fingerprint similarity, a factor that can produce divergent kinase selectivity profiles when the scaffold serves as a hinge binder [2].

Molecular Similarity Scaffold Hopping Chemoinformatics

Pyrazino[2,3-d]pyridazin-5(6H)-one: Best Research and Industrial Application Scenarios from Differentiated Evidence


Aqueous-Compatible High-Throughput Screening (HTS) Library Enrichment

The uniquely negative computed LogP (XLogP3 = -0.8) and high TPSA (67.2 Ų) of pyrazino[2,3-d]pyridazin-5(6H)-one position it as a superior core scaffold relative to phthalazin-1(2H)-one (LogP ~0.92–0.99) and pyrido[3,4-d]pyridazin-5(6H)-one (LogP ~0.73) for building screening libraries intended for aqueous biochemical assay formats [1]. The lower lipophilicity reduces the risk of compound aggregation, micelle formation, and non-specific protein binding—artifacts known to produce false positives in HTS campaigns. Procurement of this specific scaffold over more lipophilic alternatives is warranted when screening cascades demand a target compound solubility >50 µM in phosphate-buffered saline without DMSO co-solvent exceeding 1% v/v.

Dual Histamine Receptor Antagonist Probe Development

Based on patent-supported evidence that 8-substituted pyrazino[2,3-d]pyridazin-5(6H)-ones uniquely achieve long-acting dual H1/H3 receptor antagonism , this scaffold should be prioritized over phthalazinone or pyridopyridazinone isomers for medicinal chemistry programs targeting polypharmacological modulation of histaminergic signaling. The scaffold's angular nitrogen topology enables simultaneous engagement of H1 and H3 binding sites—a feature not replicable with comparator cores. Synthetic derivatization at the 8-position (e.g., 4-chlorophenylmethyl) has been established, providing a clear entry route for focused library synthesis.

GABAA Receptor Subtype-Selective Ligand Design Using Hydrazine-Condensation-Derived Intermediates

The confirmed high-affinity binding of 2,3,5-trisubstituted pyrazino[2,3-d]pyridazines to the GABAA receptor benzodiazepine binding site [2], combined with the experimentally validated predominance of the 5(6H)-one tautomer in aqueous solution [3], makes this scaffold an attractive starting point for projects requiring chemically homogeneous ligand pools. The two-step hydrazine condensation synthesis from pyrazine-2,3-dicarbonitrile provides accessible multi-gram quantities of the core for derivatization, offering a simpler supply chain than the aza-Wadsworth–Emmons route required for pyrido[2,3-d]pyridazin-8(7H)-one isomers.

Kinase Hinge-Binder Scaffold with Differentiated Electrostatic Topology

For kinase inhibitor programs seeking to differentiate intellectual property space from the extensively patented pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif (exemplified by the pan-RAF inhibitor GNE-9815) [4], the pyrazino[2,3-d]pyridazin-5(6H)-one core offers a non-isosteric alternative with a distinct nitrogen arrangement. The higher HBA count (4 vs. 3 for pyridopyridazinones) and different electrostatic potential surface provide orthogonal hinge-binding interactions that may confer selectivity advantages over established pyridopyridazinone-based type II kinase inhibitors.

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